2-benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
CAS No.: 941879-88-5
Cat. No.: VC5013971
Molecular Formula: C19H17N3O2S2
Molecular Weight: 383.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941879-88-5 |
|---|---|
| Molecular Formula | C19H17N3O2S2 |
| Molecular Weight | 383.48 |
| IUPAC Name | 2-benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C19H17N3O2S2/c23-17(12-5-2-1-3-6-12)22-19-21-16-14(8-9-15(16)26-19)18(24)20-11-13-7-4-10-25-13/h1-7,10,14H,8-9,11H2,(H,20,24)(H,21,22,23) |
| Standard InChI Key | GOOVUIFPFTZZNV-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1C(=O)NCC3=CC=CS3)N=C(S2)NC(=O)C4=CC=CC=C4 |
Introduction
2-Benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic compound with a molecular formula of C19H17N3O2S2 and a molecular weight of 383.5 g/mol . This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and are extensively studied in medicinal chemistry for potential therapeutic applications.
Synthesis and Preparation
While specific synthesis details for 2-benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide are not readily available, the synthesis of similar thiazole derivatives often involves multi-step reactions that include condensation, cyclization, and substitution reactions. These processes typically require careful control of reaction conditions to achieve high yields and purity.
Biological Activities and Potential Applications
Thiazole derivatives, in general, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . Although specific biological activity data for 2-benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is limited, its structural similarity to other active thiazole compounds suggests potential applications in medicinal chemistry.
Comparison with Similar Compounds
Other thiazole derivatives have shown promising biological activities. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated antimicrobial and anticancer properties . Similarly, compounds like 4-(4-bromophenyl)-thiazol-2-amine derivatives have been evaluated for their antimicrobial and anticancer activities .
| Compound | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Thiazole ring with bromophenyl moiety | Antimicrobial and anticancer | Presence of bromophenyl group |
| 4-(4-bromophenyl)-thiazol-2-amine | Thiazole ring with bromophenyl and amine group | Antimicrobial and anticancer | Presence of amine functionality |
| 2-Benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide | Cyclopenta[d]thiazole ring with benzamido and thiophen-2-ylmethyl groups | Potential biological activities | Unique ring structure and functional groups |
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